molecular formula C10H21Cl2N B1329257 N,N-bis(2-chloroethyl)hexan-1-amine CAS No. 99862-87-0

N,N-bis(2-chloroethyl)hexan-1-amine

Cat. No.: B1329257
CAS No.: 99862-87-0
M. Wt: 226.18 g/mol
InChI Key: ZSYVIRPDAUGJNV-UHFFFAOYSA-N
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Description

This compound was initially explored as a potential antihelminthic agent. It belongs to the family of synthetic alkylamines and has found various applications in scientific research and industry.

Preparation Methods

The synthesis of N,N-bis(2-chloroethyl)hexan-1-amine involves several steps. One common method starts with the reaction of hexylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)hexylamine. This intermediate is then treated with thionyl chloride to produce the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N,N-bis(2-chloroethyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically yield primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially with halides, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-bis(2-chloroethyl)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound has been studied for its potential antihelminthic properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting parasitic infections.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)hexan-1-amine involves its ability to alkylate biological molecules. It forms covalent bonds with nucleophilic sites in DNA, proteins, and other macromolecules, leading to the disruption of their normal functions. This alkylation process is crucial for its potential antihelminthic and anticancer activities .

Comparison with Similar Compounds

N,N-bis(2-chloroethyl)hexan-1-amine can be compared with other similar compounds, such as:

    N,N-bis(2-chloroethyl)methylamine: Another alkylamine with similar chemical properties but different applications.

    N,N-bis(2-chloroethyl)ethylamine: Similar in structure but with variations in its biological activity.

    N,N-bis(2-chloroethyl)cyclohexylamine: Known for its use in different industrial applications.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl2N/c1-2-3-4-5-8-13(9-6-11)10-7-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYVIRPDAUGJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70244277
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99862-87-0
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099862870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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